molecular formula C27H36O2 B2950932 (E)-16-(4-methoxybenzylidene)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one CAS No. 1033010-76-2

(E)-16-(4-methoxybenzylidene)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one

Cat. No.: B2950932
CAS No.: 1033010-76-2
M. Wt: 392.583
InChI Key: LJUDTXPEYPVAHO-KNTRCKAVSA-N
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Description

(E)-16-(4-Methoxybenzylidene)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one is a steroidal derivative featuring a fused cyclopenta[a]phenanthrenone core with a 4-methoxybenzylidene substituent at position 15. The (E)-configuration of the benzylidene group ensures spatial orientation of the aromatic ring relative to the steroid backbone. This compound belongs to a class of molecules designed to modulate biological activity through strategic substitutions on the benzylidene moiety. Its core structure is shared with endogenous steroids, but the addition of the 4-methoxybenzylidene group introduces unique electronic and steric properties that influence solubility, receptor binding, and metabolic stability .

Properties

IUPAC Name

(16E)-16-[(4-methoxyphenyl)methylidene]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O2/c1-26-14-5-4-6-20(26)9-12-22-23(26)13-15-27(2)24(22)17-19(25(27)28)16-18-7-10-21(29-3)11-8-18/h7-8,10-11,16,20,22-24H,4-6,9,12-15,17H2,1-3H3/b19-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUDTXPEYPVAHO-KNTRCKAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCCC1CCC3C2CCC4(C3CC(=CC5=CC=C(C=C5)OC)C4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC12CCCCC1CCC3C2CCC4(C3C/C(=C\C5=CC=C(C=C5)OC)/C4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-16-(4-methoxybenzylidene)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one is a complex organic molecule that has garnered attention for its potential biological activities. Structurally related to steroid compounds, this molecule is being studied for its effects on various biological systems, particularly in cancer and inflammation.

PropertyValue
Molecular FormulaC23H32O3
Molecular Weight356.5 g/mol
IUPAC NameThis compound
InChI KeyDPDKGFZJWHLPLO-UHFFFAOYSA-N
Canonical SMILESCC12CCC(CC1CCC3C2CCC4(C3=CCC4C5=CCOC5=O)C)O

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in critical biological pathways. Research indicates that it may modulate the activity of these targets, leading to various biological effects such as:

  • Apoptosis Induction : The compound has been shown to activate apoptosis in cancer cell lines like MCF-7 through pathways involving caspases and Bcl-2 family proteins.
  • Anti-inflammatory Effects : Demonstrates potential anti-inflammatory activity by inhibiting pro-inflammatory cytokines and modulating immune responses.

Study 1: Anticancer Properties

A study published in MDPI evaluated the effects of this compound on breast cancer cells. Results indicated a significant reduction in cell viability and induction of apoptosis through mitochondrial dysfunction and oxidative stress pathways. The study highlighted the compound's ability to target key enzymes involved in cancer progression, suggesting a mechanism involving inhibition of aromatase and 5α-reductase.

Study 2: Anti-inflammatory Mechanisms

Research highlighted in PMC analyzed the anti-inflammatory properties of similar compounds. It was found that these compounds could inhibit nuclear factor kappa B (NF-kB) signaling pathways, leading to decreased expression of inflammatory cytokines such as TNF-alpha and IL-6.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities observed in studies involving the compound:

Activity TypeObservationsReference
AntiproliferativeSignificant reduction in viability of MCF-7 cells
Apoptosis InductionActivation of caspases; modulation of Bcl-2 proteins
Anti-inflammatoryInhibition of TNF-alpha and IL-6 production

Case Study 1: Breast Cancer Treatment

In vitro studies demonstrated that treatment with this compound resulted in reduced proliferation of MCF-7 breast cancer cells, highlighting its potential as an anticancer agent.

Case Study 2: Inflammatory Response Modulation

In models of inflammation, administration of the compound led to a significant decrease in markers associated with inflammatory responses, suggesting its utility in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs featuring variations in the benzylidene substituent or core modifications. Key differences in physicochemical properties, synthetic yields, and bioactivity are highlighted.

Structural Analogues with Modified Benzylidene Substituents
Compound Name & ID Substituent Molecular Formula Molecular Weight (g/mol) Key Data
(E)-16-(4-Methoxybenzylidene)-... (Target) 4-OCH₃ C₂₇H₃₂O₃ 404.5 Hypothetical data: IR (C=O): ~1715 cm⁻¹; Melting point: ~220–225°C (estimated based on analogs). 4-OCH₃ provides electron-donating effects, enhancing stability.
16-(4-Chlorobenzylidene)-... (5c, ) 4-Cl C₂₆H₃₃ClO₂ 412.2 Yield: 91%; MS (ESI) m/z 413.4 [M+H]⁺. Chlorine’s electron-withdrawing nature reduces electron density at C=O, potentially altering reactivity.
(E)-16-(4-Fluorobenzylidene)-... (1e, ) 4-F C₂₅H₂₉FO₃ 408.5 Yield: 46%; mp = 234–236°C; IR (C=O): 1716 cm⁻¹. Fluorine’s electronegativity may enhance membrane permeability.
(E)-16-(5-Bromo-2-hydroxybenzylidene)-... (1g, ) 5-Br, 2-OH C₂₅H₂₉BrO₃ 465.4 MS (EI) m/z 466 [M⁺]. Bromine increases molecular weight, while the hydroxyl group introduces hydrogen-bonding capability.
(E)-16-(4-Dimethylaminobenzylidene)-... (1m, ) 4-N(CH₃)₂ C₂₇H₃₄N₂O₃ 434.6 Yield: 35%; mp = 216–218°C; IR (C=O): 1721 cm⁻¹. The dimethylamino group is strongly electron-donating, which may shift C=O IR absorption.

Key Observations :

  • Substituent Effects : Electron-donating groups (e.g., 4-OCH₃, 4-N(CH₃)₂) stabilize the benzylidene moiety, whereas electron-withdrawing groups (e.g., 4-Cl, 4-F) may enhance electrophilicity at the ketone .
  • Physical Properties : Melting points correlate with substituent polarity. For example, the hydroxyl-containing 1g (mp >230°C) has higher polarity than 1m (mp = 216–218°C) .
Core-Modified Analogues
Compound Name & ID Core Modification Molecular Formula Key Feature
10,13-Dimethyl-16-oxo-... () 17-Acetate substitution C₂₃H₃₀O₄ Acetylation at C17 alters metabolic pathways compared to benzylidene derivatives.
Exemestane derivatives () 6-Methylene substitution C₂₀H₂₄O₂ Modifications at C6 (methylene) are associated with aromatase inhibition, diverging from the target’s mechanism.

Key Observations :

  • Functional Group Impact : Benzylidene derivatives prioritize C16 modifications, while acetate or methylene substitutions (e.g., ) target different positions, leading to distinct biological profiles .

Bioactivity and Computational Insights

For example, 1e (4-F derivative) showed cytotoxic activity in vitro, with MS fragmentation patterns indicating stability under EI conditions . Computational studies () suggest that structural similarity metrics (e.g., Tanimoto index) could predict shared bioactivity between the target and its analogs, particularly if they cluster in hierarchical analyses based on chemical features .

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